chroMan-8-aMine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Anti-Inflammatory Agents

Scientific Field: Medicinal Chemistry

Summary of Application: Chroman-8-ylamine derivatives have been designed, synthesized, and characterized in an effort to develop potent anti-inflammatory agents.

Methods of Application: A series of novel chroman derivatives including acyclic amidochromans, chromanyl esters, and chromanyl acrylates were synthesized and fully characterized.

Stereoselective Synthesis of Chromane Derivatives

Scientific Field: Organic Chemistry

Summary of Application: Chroman-8-ylamine is used in the stereoselective synthesis of chromane derivatives.

Synthesis of Chroman-8-ylamine Hydrochloride

Scientific Field: Chemical Synthesis

Summary of Application: Chroman-8-ylamine hydrochloride is a chemical compound with the molecular formula C9H12ClNO.

Methods of Application: The specific methods of application or experimental procedures for this compound would depend on the particular synthesis or reaction it is being used in.

Results or Outcomes: The outcomes of using Chroman-8-ylamine hydrochloride in a chemical reaction would depend on the specific reaction or synthesis it is being used in.

Biological Activities of Chromanone Derivatives

Scientific Field: Pharmacology

Methods of Application: The methods of application would depend on the specific biological activity being studied.

Results or Outcomes: The outcomes would depend on the specific biological activity being studied.

Biological Activities of Chromanone Derivatives

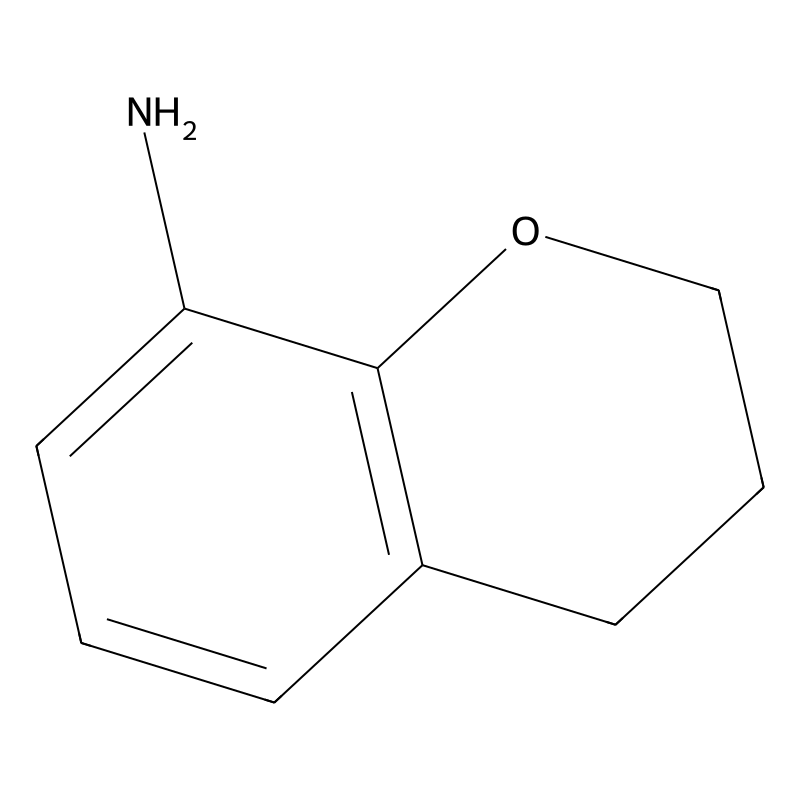

Chroman-8-amine, also known as Chroman-8-ylamine, is a member of the chroman family, characterized by a benzopyran structure. This compound features an amine group at the 8-position of the chroman ring, which significantly influences its chemical behavior and biological activity. Chroman derivatives are recognized for their diverse applications in medicinal chemistry, particularly in developing drugs targeting various receptors in the central nervous system.

- Acid-Base Reactions: The amine group can act as a base, accepting protons from acids, which can be utilized in various synthetic pathways.

- Acylation Reactions: The amine can react with acyl chlorides or anhydrides to form amides, expanding its utility in organic synthesis.

- Michael Addition: Chroman derivatives can participate in domino Michael/hemiacetalization reactions, allowing for complex molecular architectures to be formed.

Chroman-8-amine exhibits notable biological activities, particularly related to the modulation of neurotransmitter systems. Research has shown that compounds within this class can interact with serotonin receptors, specifically the 5-HT1A receptor, which is implicated in mood regulation and anxiety disorders. The dual affinity for both serotonin transporters and receptors suggests potential therapeutic applications in treating depression and anxiety-related conditions .

The synthesis of Chroman-8-amine typically involves several key steps:

- Formation of the Chroman Core: This can be achieved through various methods, including cyclization reactions involving phenolic precursors.

- Introduction of the Amine Group: The amine is introduced via reductive amination or direct amination of appropriate intermediates.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

Recent advancements have also explored asymmetric synthesis methods to create enantiomerically enriched forms of chroman derivatives .

Chroman-8-amine and its derivatives have diverse applications:

- Pharmaceuticals: They are being investigated as potential antidepressants and anxiolytics due to their interaction with serotonin receptors.

- Chemical Probes: Used in research to understand neurotransmitter systems and receptor dynamics.

- Synthetic Intermediates: Serve as building blocks for more complex organic compounds in medicinal chemistry.

Studies have focused on the interaction of Chroman-8-amine with various biological targets. Notably, its binding affinity for serotonin receptors has been a significant area of research. These studies often involve radiolabeled ligands and receptor assays to elucidate binding kinetics and affinities, providing insights into its potential therapeutic effects .

Several compounds share structural similarities with Chroman-8-amine. Here are a few notable examples:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Chroman-4-amine | Benzopyran derivative | Different position of the amine group |

| 3-Aminochroman | Lactam-fused derivative | Dual affinity for serotonin receptors |

| Chromanone | Ketone derivative | Lacks an amine group but shares core structure |

Uniqueness of Chroman-8-amine

Chroman-8-amine is unique due to its specific positioning of the amine group at the 8-position on the chroman ring, which enhances its binding affinity for serotonin receptors compared to other derivatives like Chroman-4-amine. This structural distinction may lead to different pharmacological profiles and therapeutic potentials.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant